![molecular formula C13H10F3N3O3 B2407427 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide CAS No. 1251579-43-7](/img/structure/B2407427.png)
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide is a versatile compound used in various scientific research fields. Its unique structure, which includes a pyridazine ring and trifluoromethoxyphenyl group, makes it suitable for applications in drug discovery, material synthesis, and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Attachment of the Trifluoromethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trifluoromethoxyphenyl group reacts with a halogenated pyridazine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, methyl iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A basic structure similar to 6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide but lacks the methoxy and trifluoromethoxy groups.
Pyridazinone: Contains a similar pyridazine ring but with different substituents, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a methoxy group and a trifluoromethoxyphenyl group, which confer specific physicochemical properties. These properties make it particularly useful in drug discovery and material science .
Propiedades
IUPAC Name |
6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-21-11-7-6-10(18-19-11)12(20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7H,1H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUMVYDNCVCQNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2407344.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)
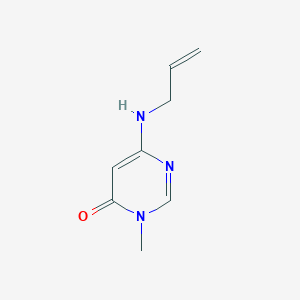
![Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2407348.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/new.no-structure.jpg)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)

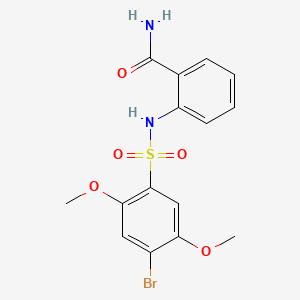
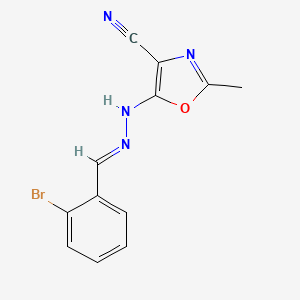
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
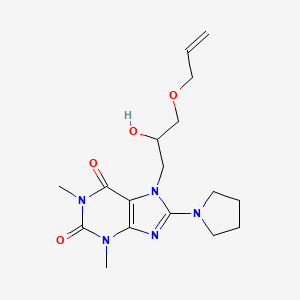
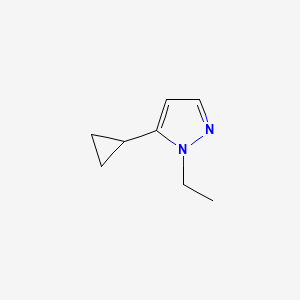
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)
